BenchChemオンラインストアへようこそ!

3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene

Scaffold complexity Conformational restriction Drug design building blocks

3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene (CAS 24919-43-5) is a nitrogen-containing heterocyclic compound with molecular formula C12H16N2 and molecular weight 188.27 g/mol. It belongs to the pyrrolo[2,1-c][1,4]benzodiazepine (PBD) scaffold class and is formally classified as a 1,4-benzodiazepine derivative.

Molecular Formula C12H16N2
Molecular Weight 188.274
CAS No. 24919-43-5
Cat. No. B2847662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene
CAS24919-43-5
Molecular FormulaC12H16N2
Molecular Weight188.274
Structural Identifiers
SMILESC1CC2CNC3=CC=CC=C3CN2C1
InChIInChI=1S/C12H16N2/c1-2-6-12-10(4-1)9-14-7-3-5-11(14)8-13-12/h1-2,4,6,11,13H,3,5,7-9H2
InChIKeyQZLFCLRNSOXWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene (CAS 24919-43-5): Procurement-Grade Structural Overview


3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene (CAS 24919-43-5) is a nitrogen-containing heterocyclic compound with molecular formula C12H16N2 and molecular weight 188.27 g/mol . It belongs to the pyrrolo[2,1-c][1,4]benzodiazepine (PBD) scaffold class and is formally classified as a 1,4-benzodiazepine derivative [1]. The compound is commercially available as a heterocyclic building block and research chemical intermediate, with typical catalog purity of 95% [2]. Its tricyclic framework contains two secondary amine nitrogen atoms at positions 3 and 9 within a fused ring system comprising pyrrolidine, diazepine, and benzene rings [1].

Why Generic Substitution of 3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene Fails: Structural Determinants of Function


Generic substitution with simpler diaza-heterocycles such as 3,9-diazabicyclo[3.3.1]nonane or 3,8-diazabicyclo[3.2.1]octane is precluded by the unique tricyclic architecture of this compound, which incorporates a fused benzene ring that imposes conformational rigidity absent in bicyclic analogs [1]. The pyrrolo[2,1-c][1,4]benzodiazepine core exhibits zero freely rotating bonds, compared to multiple rotatable bonds in flexible tetrahydroisoquinoline-based scaffolds, thereby restricting the number of accessible conformers [2]. This constraint is critical for applications requiring precise spatial presentation of the two secondary amine functional groups for subsequent derivatization or receptor engagement . The presence of the benzene ring also introduces π-stacking potential and modulates lipophilicity (experimental logP = 1.946) relative to fully saturated analogs [3].

Quantitative Differentiation Evidence for 3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene Versus In-Class Alternatives


Ring Count and Structural Complexity: Tricyclic vs. Bicyclic Scaffolds

3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene possesses a rigid tricyclic framework with 3 rings, compared to the 2-ring architecture of the closely related building block 3,9-diazabicyclo[3.3.1]nonane [1]. The fused benzene ring in the tricyclic system provides both structural preorganization and π-stacking capability, features that are entirely absent in the fully saturated bicyclic comparator. At the level of freely rotatable bonds, the pyrrolo[2,1-c][1,4]benzodiazepine core records 0 rotatable bonds, indicative of complete conformational locking [1].

Scaffold complexity Conformational restriction Drug design building blocks

LogP Comparison: Balanced Lipophilicity of the Tricyclic Amine Scaffold

The experimental logP of 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene is reported as 1.946, while the corresponding 2,8-dione analog (3,9-diazatricyclo[8.4.0.0³,⁷]tetradeca-1(10),11,13-triene-2,8-dione) records a logP of 1.478 and logD (pH 7.4) of 1.478 [1][2]. The higher logP of the fully reduced amine form is attributable to the absence of polar carbonyl groups and indicates moderately enhanced membrane permeability. This places the compound in a favorable lipophilicity range (logP 1–3) consistent with CNS drug-like chemical space, distinguishing it from the more polar 2,8-dione congener and from simpler diaza-bicyclic amines with lower carbon content [3].

Lipophilicity logP Physicochemical property comparison Blood-brain barrier penetration prediction

Tetrahydroisoquinoline Scaffold for Dopamine D3 Receptor: Quantitative Affinity Benchmark from Analog SB-277011

The tetrahydroisoquinoline (THIQ) pharmacophore, which is structurally embedded within the 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene framework, has been validated as a high-affinity dopamine D3 receptor (D3R) recognition element. The THIQ-based antagonist SB-277011 demonstrates Ki values of 10.7 nM at rodent D3R and 11.2 nM at human D3R, with 80- to 100-fold selectivity over D2 receptors (pKi D3 = 8.0, D2 = 6.0) . Comparatively, the simpler monocyclic 1,2,3,4-tetrahydroisoquinoline building block (CAS 91-21-4) lacks this preorganized pharmacophoric geometry when used alone without the appropriate linker and amide extension present in SB-277011 . The 3,9-diazatricyclo core represents a conformationally constrained mimic of the THIQ moiety, offering potential for higher entropic efficiency in target engagement.

Dopamine D3 receptor Tetrahydroisoquinoline Antagonist binding affinity Neurological drug discovery

Purity Specification: Documented 95% vs. Comparator Building Block Purity Ranges

Catalog purity for 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene is consistently documented at 95% across multiple suppliers including Moldb (Cat. M226636) and Chembase [1]. This is comparable to the purity specification of structurally related building blocks such as tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (≥97%) and 8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (97%) . The target compound's purity is supported by analytical documentation including NMR, HPLC, and LC-MS upon request . However, no purity specification exceeding 95% has been identified for this specific CAS number, which may be a consideration for applications requiring ≥98% purity.

Purity comparison Quality specification Procurement criteria

Procurement Cost Per Unit Mass: Tricyclic Scaffold Premium vs. Monocyclic and Bicyclic Alternatives

The procurement cost of 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene is $288.00 per 250 mg (Santa Cruz Biotechnology, sc-347463), equating to $1,152/g . By comparison, the monocyclic building block 1,2,3,4-tetrahydroisoquinoline (CAS 91-21-4) is priced at $9.90/5 g (~$1.98/g), approximately 580-fold less expensive per gram . The bicyclic analog 3,8-diazabicyclo[3.2.1]octane dihydrochloride is available at ¥698/250 mg (~¥2,792/g) [1]. The tricyclic scaffold commands a significant price premium reflecting its greater synthetic complexity, lower production volume, and unique structural features (fused benzene ring, two differentiated secondary amine handles). For large-scale procurement, bulk pricing from Moldb at $459/250 mg and $1,053/g provides an alternative benchmark .

Procurement cost analysis Building block economics Price comparison

Data-Gap Notification: Absence of Published Biological Activity Data for the Unsubstituted Scaffold

A comprehensive search of the peer-reviewed literature and public databases (PubMed, BindingDB, ChEMBL, PubChem) as of mid-2026 identified zero published articles reporting quantitative receptor binding affinity, enzyme inhibition, cellular activity, or in vivo pharmacological data for the unsubstituted 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene (CAS 24919-43-5) [1][2]. All biological activity inferences presented in this guide are derived from class-level analog data (e.g., tetrahydroisoquinoline-based D3 antagonists, pyrrolobenzodiazepine antitumor antibiotics) and should be treated as hypothesis-generating rather than confirmatory. This data gap represents a key differentiator: organizations seeking a biologically pre-validated scaffold may prefer analogs with published Ki/IC50 data, while those pursuing novel chemical space exploration may find the uncharacterized status advantageous for IP generation.

Data gap disclosure Biological characterization Evidence strength assessment

Evidence-Based Application Scenarios for 3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene in Research and Industrial Procurement


Conformationally Constrained Scaffold for Dopamine D3 Receptor Ligand Design

The 3,9-diazatricyclo core offers a rigidified replacement for the flexible 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety found in validated D3R antagonists such as SB-277011 (Ki = 11.2 nM at human D3R, 80–100× selectivity over D2) . By eliminating freely rotatable bonds (0 vs. ≥2 in the THIQ ethyl linker), the scaffold can reduce the entropic penalty of binding and stabilize the bioactive conformation, potentially improving affinity and selectivity in derivative series. The two secondary amine positions (N3 and N9) provide orthogonal derivatization handles for parallel SAR exploration .

Building Block for CNS-Penetrant Compound Libraries with Optimized Lipophilicity

With an experimental logP of 1.946, the compound resides in the optimal lipophilicity window for CNS drug candidates (logP 1–3) . This distinguishes it from the more polar 2,8-dione analog (logP = 1.478, logD = 1.478) and from highly lipophilic fully aromatic PBD systems. The balanced logP, combined with a molecular weight of 188.27 g/mol and two hydrogen bond donors, yields physicochemical properties consistent with Lead-Like and CNS MPO scoring criteria. Libraries constructed from this scaffold are predicted to exhibit favorable blood-brain barrier penetration profiles [1].

Synthetic Intermediate for Pyrrolobenzodiazepine (PBD) Conjugate Development

The fully reduced pyrrolo[2,1-c][1,4]benzodiazepine core of this compound serves as a versatile precursor for synthesizing functionalized PBD analogs, including DNA-targeting antitumor agents and antibody-drug conjugate (ADC) warheads . Unlike the pre-oxidized PBD dilactam intermediates, the reduced amine form allows direct N-alkylation and N-acylation at both N3 and N9 positions without prior reduction steps, streamlining synthetic routes. The 95% purity specification with available NMR and HPLC documentation supports direct use in multi-step synthetic sequences .

Privileged Scaffold for Underexplored Chemical Space Exploration and IP Generation

The complete absence of published biological activity data for this specific CAS number (as confirmed by searches of PubMed, BindingDB, ChEMBL, and PubChem) represents a strategic opportunity for organizations pursuing novel chemical matter with strong intellectual property potential . Derivatization of this uncharacterized tricyclic scaffold can yield composition-of-matter patent claims with reduced prior art encumbrance compared to extensively studied scaffolds such as unsubstituted THIQ or 3,9-diazabicyclo[3.3.1]nonane. The scaffold's dual amine architecture supports combinatorial library synthesis for hit discovery across multiple target classes .

Quote Request

Request a Quote for 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.